molecular formula C17H22BrNO5 B6224670 4-(2-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid CAS No. 2770358-99-9

4-(2-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B6224670
CAS No.: 2770358-99-9
M. Wt: 400.3
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Description

4-(2-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the bromophenoxy group through a nucleophilic substitution reaction. The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for more efficient and sustainable synthesis by providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenoxy group can yield phenolic compounds, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

4-(2-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of bromophenoxy and tert-butoxycarbonyl groups on biological systems.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and receptors, while the tert-butoxycarbonyl group can protect reactive sites during chemical reactions. The compound’s effects are mediated through pathways involving these interactions, leading to various biological and chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
  • 4-(2-fluorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
  • 4-(2-methylphenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid

Uniqueness

4-(2-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications .

Properties

CAS No.

2770358-99-9

Molecular Formula

C17H22BrNO5

Molecular Weight

400.3

Purity

95

Origin of Product

United States

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